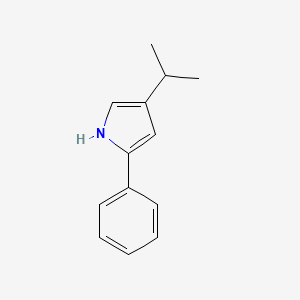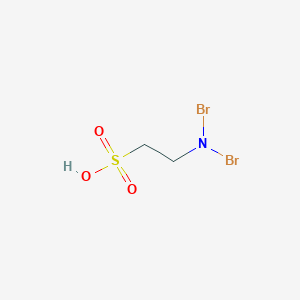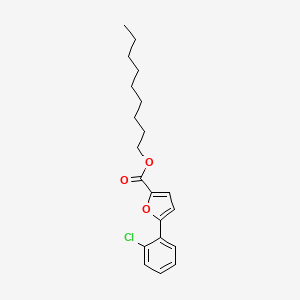![molecular formula C29H36N2O3 B14265531 3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione CAS No. 138369-58-1](/img/no-structure.png)
3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two diethylamino groups attached to phenyl rings, and a heptane backbone with three ketone groups. The molecular formula of this compound is C31H39N3O3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione typically involves the condensation of 4-(diethylamino)benzaldehyde with heptane-2,4,6-trione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pH, which are crucial for the successful formation of the compound. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Substituted derivatives with different functional groups
Applications De Recherche Scientifique
3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanone, bis[4-(diethylamino)phenyl]-: Similar structure with two diethylamino groups attached to phenyl rings, but lacks the heptane backbone and additional ketone groups.
Methanone, bis[4-(dimethylamino)phenyl]-: Similar structure with dimethylamino groups instead of diethylamino groups.
N’ (3),N’ (5)-BIS { (E)- [4- (DIETHYLAMINO)PHENYL]METHYLIDENE}-2,6-DIMETHYL-3,5-PYRIDINEDICARBOHYDRAZIDE: Contains diethylamino groups and a similar methylene linkage but has a pyridine backbone.
Uniqueness
3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione is unique due to its heptane backbone with three ketone groups, which imparts distinct chemical properties and reactivity compared to other similar compounds
Propriétés
| 138369-58-1 | |
Formule moléculaire |
C29H36N2O3 |
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
3,5-bis[[4-(diethylamino)phenyl]methylidene]heptane-2,4,6-trione |
InChI |
InChI=1S/C29H36N2O3/c1-7-30(8-2)25-15-11-23(12-16-25)19-27(21(5)32)29(34)28(22(6)33)20-24-13-17-26(18-14-24)31(9-3)10-4/h11-20H,7-10H2,1-6H3 |
Clé InChI |
INDMSPAEFKSOEM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=C(C(=O)C)C(=O)C(=CC2=CC=C(C=C2)N(CC)CC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)
![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)

![{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B14265497.png)



